4-Butoxy-4'-hydroxybiphenyl 4-Butoxy-4'-hydroxybiphenyl
Brand Name: Vulcanchem
CAS No.: 108177-64-6
VCID: VC20750153
InChI: InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

4-Butoxy-4'-hydroxybiphenyl

CAS No.: 108177-64-6

Cat. No.: VC20750153

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-4'-hydroxybiphenyl - 108177-64-6

Specification

CAS No. 108177-64-6
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 4-(4-butoxyphenyl)phenol
Standard InChI InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3
Standard InChI Key MWWKMFTXNBHVJT-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Butoxy-4'-hydroxybiphenyl consists of two benzene rings directly connected to each other, forming a biphenyl core structure. The compound features two key functional groups: a butoxy group (-OC₄H₉) attached to the para position of one benzene ring and a hydroxyl group (-OH) at the para position of the other benzene ring. Its systematic IUPAC name is 4-(4-butoxyphenyl)phenol, reflecting its structure with a phenol group connected to a butoxyphenyl group at the para position .

Physical Properties

The physical properties of 4-Butoxy-4'-hydroxybiphenyl are summarized in the following table:

PropertyValue
CAS Registry Number108177-64-6
Molecular FormulaC₁₆H₁₈O₂
Molecular Weight242.31 g/mol
Boiling Point383.6°C at 760 mmHg
Flash Point197.3°C
Exact Mass242.13100
Polar Surface Area (PSA)29.46000
LogP4.23810

The relatively high boiling point (383.6°C) is characteristic of biphenyl derivatives, reflecting the compound's stability and the presence of intermolecular forces, including hydrogen bonding due to the hydroxyl group . The LogP value of approximately 4.24 indicates moderate lipophilicity, suggesting potential applications in areas where balanced hydrophilic-lipophilic properties are desirable .

Chemical Properties

The chemical reactivity of 4-Butoxy-4'-hydroxybiphenyl is primarily influenced by its two functional groups:

  • The hydroxyl group at the 4'-position confers typical phenol reactivity, including:

    • Mild acidity, allowing it to donate a proton under basic conditions

    • Ability to form hydrogen bonds with appropriate acceptors

    • Activation of the aromatic ring toward electrophilic substitution reactions

  • The butoxy group at the 4-position:

    • Contributes to the compound's lipophilicity

    • Functions as an ether group that can undergo cleavage under specific conditions

    • Provides steric effects that may influence the compound's packing in solid state

  • The biphenyl core provides:

    • Structural rigidity

    • Extended π-conjugation

    • Potential for π-stacking interactions with other aromatic systems

Synthesis Methods

Laboratory-Scale Synthesis

Applications and Research Findings

Materials Science Applications

Biphenyl derivatives like 4-Butoxy-4'-hydroxybiphenyl have significant applications in materials science, particularly in the development of advanced materials with specialized properties:

  • Liquid Crystal Materials: The rigid biphenyl core combined with the asymmetric substitution pattern (butoxy group on one end, hydroxyl group on the other) provides structural features that can contribute to liquid crystalline behavior. The extended conjugation of the biphenyl system facilitates charge transport properties, making this compound potentially useful in liquid crystal displays and other optoelectronic applications.

  • Building Blocks for Complex Materials: Biphenyl derivatives serve as important building blocks for more complex molecules in materials science applications. The functional groups of 4-Butoxy-4'-hydroxybiphenyl allow for further chemical modifications, enabling the synthesis of more complex structures with tailored properties.

Organic Synthesis Applications

In organic synthesis, 4-Butoxy-4'-hydroxybiphenyl can serve as:

  • An intermediate for the synthesis of more complex molecules

  • A precursor for the development of specialized polymers

  • A building block for supramolecular assemblies, leveraging its capacity for hydrogen bonding and π-stacking

The hydroxyl group provides a reactive site for further functionalization, while the butoxy group can influence solubility and other physical properties of the resulting compounds.

Related Compounds and Comparative Analysis

Structure-Property Relationships

The properties of 4-Butoxy-4'-hydroxybiphenyl can be better understood by comparing it with related biphenyl derivatives. Several such compounds are presented for comparison:

  • 4'-Hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1):

    • Contains a carboxylic acid group instead of a butoxy group

    • Molecular formula: C₁₃H₁₀O₃

    • Molecular weight: 214.22 g/mol

    • Higher melting point (295°C, decomposition) than typical biphenyl compounds

    • LogP value of 2.97, indicating lower lipophilicity than 4-Butoxy-4'-hydroxybiphenyl

  • 4-Phenylphenol (CAS: 92-69-3):

    • Also known as 4-hydroxybiphenyl or p-phenylphenol

    • Lacks the butoxy group of 4-Butoxy-4'-hydroxybiphenyl

    • Simpler structure with molecular formula C₁₂H₁₀O

    • Molecular weight: 170.21 g/mol

    • Melting point: 164-166°C

    • Boiling point: 321°C

  • 4'-Bromo-4-butoxy-biphenyl (CAS: 63619-63-6):

    • Contains a bromo group instead of a hydroxyl group

    • Molecular formula: C₁₆H₁₇BrO

    • Molecular weight: 305.21 g/mol

    • Used as a synthetic intermediate or building block in organic synthesis

Comparative Properties Table

The following table presents a comparative analysis of 4-Butoxy-4'-hydroxybiphenyl and related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Key Functional Groups
4-Butoxy-4'-hydroxybiphenyl108177-64-6C₁₆H₁₈O₂242.31383.6Hydroxyl, Butoxy
4'-Hydroxy-4-biphenylcarboxylic acid58574-03-1C₁₃H₁₀O₃214.22420.4Hydroxyl, Carboxyl
4-Phenylphenol92-69-3C₁₂H₁₀O170.21321Hydroxyl
4'-Bromo-4-butoxy-biphenyl63619-63-6C₁₆H₁₇BrO305.21Not reportedBromo, Butoxy

This comparison reveals how structural modifications affect physical properties. The addition of the butoxy group in 4-Butoxy-4'-hydroxybiphenyl, compared to 4-Phenylphenol, increases molecular weight and boiling point while enhancing lipophilicity. The presence of a hydroxyl group in 4-Butoxy-4'-hydroxybiphenyl, compared to 4'-Bromo-4-butoxy-biphenyl, introduces hydrogen bonding capability and likely affects solubility and reactivity patterns.

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